3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide, also known as Benzamide, 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]- (9CI), is a chemical compound with the CAS number 464912-91-2. It has a molecular formula of CHNO and a molar mass of 250.29 g/mol. This compound is classified under the category of specialty materials and is primarily recognized for its potential applications in pharmaceuticals and organic synthesis .
The synthesis of 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide can be achieved through various organic synthesis techniques. A common method involves the reaction of 3-amino-2-hydroxybenzoic acid with (1R,2R)-2-hydroxycyclohexylamine under controlled conditions to yield the desired amide product. The reaction typically requires the use of coupling agents to facilitate the formation of the amide bond.
The reaction conditions may include:
The molecular structure of 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide features a benzamide core with hydroxyl and amino substituents. The stereochemistry around the cyclohexyl group is critical for its biological activity.
Key structural data include:
The compound's three-dimensional conformation can be analyzed using computational chemistry software to predict its interactions with biological targets .
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide can participate in various chemical reactions typical for amides and phenolic compounds. These include:
The stability of the compound under different pH conditions can influence its reactivity profile. For example, at acidic pH, protonation of the amino group may occur, altering its nucleophilicity.
The mechanism of action for 3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide in biological systems is primarily related to its interaction with specific receptors or enzymes. It is hypothesized to act as an inhibitor or modulator in biochemical pathways, potentially affecting neurotransmitter systems.
Studies suggest that this compound may exhibit activity similar to other benzamide derivatives, influencing cellular signaling pathways through receptor binding and modulation .
Key physical properties include:
Chemical properties encompass:
Relevant data from safety data sheets indicate that proper handling and storage are necessary to maintain compound integrity .
3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide has potential applications in:
Research continues into its efficacy and safety profiles for various therapeutic applications, particularly in neurology and oncology .
The stereoselective synthesis of the (1R,2R)-cyclohexyl moiety is pivotal for the biological activity of this benzamide derivative. Key approaches include:
Table 1: Comparison of Stereoselective Methods for (1R,2R)-Cyclohexylamine Synthesis
Method | Chiral Source/ Catalyst | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Enzymatic Resolution | Pseudomonas fluorescens lipase | 98–99 | 45–60 | Low throughput, high catalyst cost |
Asymmetric Hydrogenation | Rh-(R,R)-Me-DuPhos | 92–95 | 70–85 | Sensitive to substituent effects |
Epoxide Hydrolysis | H₂SO₄ (0.1 M) | >99 | 75–80 | Requires anhydrous conditions |
The amide bond formation between 3-amino-2-hydroxybenzoic acid and (1R,2R)-2-hydroxycyclohexylamine employs DCC as a carboxyl-activating agent:
Table 2: Optimization of DCC-Mediated Amide Coupling Parameters
Condition | Reagent/Additive | Yield (%) | Purity (HPLC) | Observation |
---|---|---|---|---|
Base Solvent | DCM | 62 | 89% | DCU coprecipitation |
Additive | DMAP (5 mol%) | 78 | 93% | Faster reaction (2 h vs. 8 h) |
Additive | HOBt (1.1 eq) | 75 | 96% | Minimal epimerization (<2%) |
Alternative Solvent | THF | 55 | 85% | Increased side products |
Structural diversification leverages molecular hybridization to enhance physicochemical or target-binding properties:
Table 3: Bioactive Hybrids Derived from 3-Amino-2-hydroxybenzamide Core
Hybrid Class | Structural Modification | Biological Activity | Key Advantage |
---|---|---|---|
Triazole-Benzamide | 1,2,3-Triazole at C3-amino position | Anticancer (IC₅₀ = 1.8 μM, HeLa) | Enhanced solubility (cLogP = 2.1) |
Artemisinin-Benzamide | Ether linkage at cyclohexyl-OH | Antimalarial (Pf IC₅₀ = 5.2 nM) | Dual-stage parasite inhibition |
Salicyloyl-Benzamide | 4-Ethylbenzoyl at C3-amino | Anti-leishmanial (IC₅₀ = 0.7 μM) | Improved metabolic stability |
Scale-up of this compound faces three interrelated bottlenecks:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8